molecular formula C14H17NO3 B1162266 PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite

PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite

Cat. No.: B1162266
M. Wt: 247.3
InChI Key: ZCWYUPUVKMTKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite is a potential metabolite of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Metabolic Profiling and Identification

  • Sensitive Quantification in Urine : A study by Minakata et al. (2017) developed an analytical method for quantifying PB-22 N-(5-hydroxypentyl)-3-carboxyindole and other metabolites in human urine samples, marking the first time these compounds were detected and quantified in human urine. This advancement aids in the understanding of PB-22 metabolism and its excretion profile in humans (Minakata et al., 2017).

  • Human Hepatocyte Metabolism : Wohlfarth et al. (2014) investigated the metabolism of PB-22 and its analog, 5F-PB-22, using human hepatocytes. The study identified the main metabolic pathways and potential marker metabolites for these compounds, which are crucial for urine analysis and understanding their pharmacodynamic properties (Wohlfarth et al., 2014).

  • Hair Metabolite Analysis : Franz et al. (2016) explored the incorporation of PB-22 metabolites into hair, enhancing the understanding of the mechanisms of incorporation and interpretation of hair analysis results in the context of synthetic cannabinoid consumption (Franz et al., 2016).

Detection and Differentiation Techniques

  • Detection in Authentic Urine and Serum Specimens : Minakata et al. (2018) established methods for quantifying PB-22 and its metabolites in human serum and urine. This research contributes significantly to the field of forensic toxicology, enhancing the detection and quantification of these substances in biological samples (Minakata et al., 2018).

  • Isomer Identification : Tang et al. (2017) focused on separating and identifying fluoropentyl positional isomers of fluoro-PB-22, contributing to forensic science by providing methodologies for accurate identification of specific isomers in seized materials (Tang et al., 2017).

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.3

InChI

InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-10-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18)

InChI Key

ZCWYUPUVKMTKDB-UHFFFAOYSA-N

SMILES

O=C(O)C1=CN(CCCCCO)C2=C1C=CC=C2

Synonyms

1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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